N-(pyridin-3-ylmethyl)isobutyramide
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Overview
Description
N-(pyridin-3-ylmethyl)isobutyramide is an organic compound with the molecular formula C12H15N2O It is a derivative of pyridine and isobutyramide, featuring a pyridin-3-ylmethyl group attached to the nitrogen atom of the isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-3-ylmethyl)isobutyramide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(pyridin-3-ylmethyl)amine.
Substitution: 3-nitro-N-(pyridin-3-ylmethyl)isobutyramide, 3-bromo-N-(pyridin-3-ylmethyl)isobutyramide.
Scientific Research Applications
N-(pyridin-3-ylmethyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)isobutyramide
- N-(pyridin-4-ylmethyl)isobutyramide
- N-(pyridin-3-ylmethyl)acetamide
Uniqueness
N-(pyridin-3-ylmethyl)isobutyramide is unique due to the position of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)10(13)12-7-9-4-3-5-11-6-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSTAMNXUPMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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